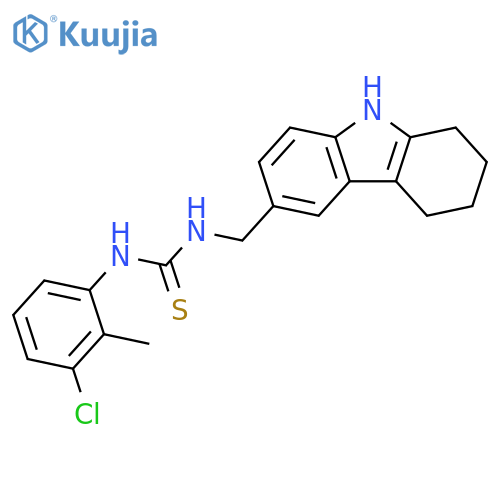Cas no 852140-50-2 (1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea)
1-(3-クロロ-2-メチルフェニル)-3-(2,3,4,9-テトラヒドロ-1H-カルバゾール-6-イル)メチルチオ尿素は、特異的な分子構造を有するチオ尿素誘導体です。3-クロロ-2-メチルフェニル基とテトラヒドロカルバゾールメチル基の組み合わせにより、優れた分子認識特性を示します。この化合物は医薬品中間体としての応用可能性があり、特に受容体結合アッセイや酵素阻害研究におけるリード化合物として注目されています。高い化学的安定性と適度な脂溶性を兼ね備えており、生体膜透過性に優れる点が特徴です。X線結晶構造解析により立体配置が確認されており、分子設計のテンプレートとしても有用です。

852140-50-2 structure
商品名:1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea
1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea
- 1-(3-chloro-2-methylphenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)thiourea
- Thiourea, N-(3-chloro-2-methylphenyl)-N'-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-
- AKOS001501733
- 1-(3-chloro-2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea
- 1-(3-chloro-2-methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea
- 852140-50-2
- F0651-0522
-
- インチ: 1S/C21H22ClN3S/c1-13-17(22)6-4-8-18(13)25-21(26)23-12-14-9-10-20-16(11-14)15-5-2-3-7-19(15)24-20/h4,6,8-11,24H,2-3,5,7,12H2,1H3,(H2,23,25,26)
- InChIKey: RDLVZTCOUZCTKU-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC(Cl)=C1C)C(NCC1C=CC2NC3=C(C=2C=1)CCCC3)=S
計算された属性
- せいみつぶんしりょう: 383.1222966g/mol
- どういたいしつりょう: 383.1222966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 71.9Ų
じっけんとくせい
- 密度みつど: 1.335±0.06 g/cm3(Predicted)
- ふってん: 562.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.09±0.70(Predicted)
1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA59184-1mg |
1-(3-chloro-2-methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea |
852140-50-2 | 1mg |
$245.00 | 2024-04-19 | ||
| Life Chemicals | F0651-0522-1mg |
1-(3-chloro-2-methylphenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea |
852140-50-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
852140-50-2 (1-(3-chloro-2-methylphenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylthiourea) 関連製品
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬